molecular formula C20H27N3O2S2 B13751592 1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea

1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea

Cat. No.: B13751592
M. Wt: 405.6 g/mol
InChI Key: MOIMIASFGKXPFU-UHFFFAOYSA-N
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Description

It is characterized by its complex molecular structure, which includes a thiourea group, a tert-butylphenyl group, and a methylsulfonylamino group

Preparation Methods

The synthesis of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzyl chloride with thiourea in the presence of a base to form the intermediate 1-[(4-tert-butylphenyl)methyl]thiourea. This intermediate is then reacted with 3-methylsulfonylaminobenzyl chloride under suitable conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular structure allows it to interact with various pathways, making it a versatile agent in scientific research .

Comparison with Similar Compounds

Similar compounds to 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea include:

The uniqueness of 1-[(4-tert-Butylphenyl)methyl]-3-[[(3-methylsulfonylamino)phenyl]methyl]thiourea lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H27N3O2S2

Molecular Weight

405.6 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea

InChI

InChI=1S/C20H27N3O2S2/c1-20(2,3)17-11-9-15(10-12-17)13-21-19(26)22-14-16-7-5-6-8-18(16)23-27(4,24)25/h5-12,23H,13-14H2,1-4H3,(H2,21,22,26)

InChI Key

MOIMIASFGKXPFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2NS(=O)(=O)C

Origin of Product

United States

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